(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC14762270
Molecular Formula: C16H25N5O4S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N5O4S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | [1-(6-methoxypyridazin-3-yl)piperidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H25N5O4S/c1-25-15-6-5-14(17-18-15)20-7-3-4-13(12-20)16(22)19-8-10-21(11-9-19)26(2,23)24/h5-6,13H,3-4,7-12H2,1-2H3 |
| Standard InChI Key | ZRLXDSUXRZCHBL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN=C(C=C1)N2CCCC(C2)C(=O)N3CCN(CC3)S(=O)(=O)C |
Introduction
(1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of medicinal chemistry. This compound features a unique structural composition, including piperidine and piperazine moieties, which are linked by a methanone functional group. The presence of methoxy and methylsulfonyl groups enhances its potential biological activity and chemical reactivity.
Key Structural Features:
-
Molecular Formula: C16H25N5O3S
-
Molecular Weight: Approximately 383.5 g/mol
-
CAS Number: 1574480-18-4
Synthesis and Chemical Reactivity
The synthesis of (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes retrosynthetic analysis, which breaks down the target molecule into simpler precursors that can be synthesized from commercially available compounds. This method allows chemists to identify efficient and cost-effective synthetic pathways.
Chemical reactions involving this compound may include nucleophilic substitutions, where the piperidine or piperazine rings can act as nucleophiles. Additionally, reactions involving the carbonyl group may lead to further derivatization.
Biological Activity and Potential Applications
Compounds containing piperidine and piperazine frameworks are well-known for their diverse biological activities, including potential interactions with neurotransmitter systems or other biochemical pathways. The unique combination of functional groups in (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone suggests it could exhibit significant pharmacological effects.
Potential Applications:
-
Pharmaceuticals: Potential therapeutic agent due to its interaction with biological targets.
-
Agrochemicals: May have applications in pest control or plant growth regulation.
Comparison with Similar Compounds
Several compounds share structural similarities with (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, highlighting the importance of understanding the impact of different functional groups on biological activity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone | Contains methoxyphenyl and methoxypyridazine groups | Focus on phenolic substitution |
| (1-(6-Methylpyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | Similar piperidine and piperazine structure | Methyl substitution instead of methoxy |
| (6-(1-(6-Methoxypyridin-3-yl)methyl)pyridin) | Incorporates pyridine rings | Different nitrogen heterocycles |
Research Findings and Future Directions
Understanding how (1-(6-Methoxypyridazin-3-yl)piperidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone interacts with biological systems is crucial for its development as a therapeutic agent. Interaction studies may involve in vitro and in vivo experiments to elucidate its pharmacological profile.
Future research directions include exploring its potential as a modulator of neurotransmitter systems or other biochemical pathways, which could lead to novel therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume